4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

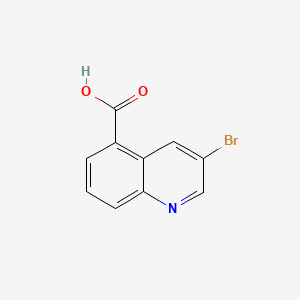

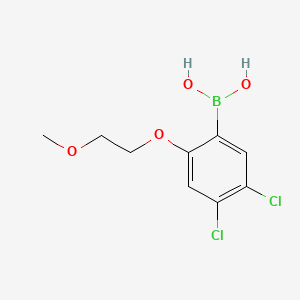

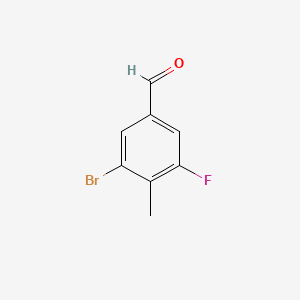

4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid is a chemical compound with the molecular formula C9H11BCl2O4 and a molecular weight of 264.9 .

Molecular Structure Analysis

The InChI code for 4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid is 1S/C9H11BCl2O4/c1-15-2-3-16-9-5-8(12)7(11)4-6(9)10(13)14/h4-5,13-14H,2-3H2,1H3 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

While the specific chemical reactions involving 4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid are not detailed in the search results, boronic acids are known to be involved in various types of reactions. For example, they can participate in Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid include a molecular weight of 264.9 and a molecular formula of C9H11BCl2O4 . The InChI code provides further details about its molecular structure .科学的研究の応用

Supramolecular Assemblies

Phenylboronic acids, including derivatives similar to 4,5-dichloro-2-(2-methoxyethoxy)phenylboronic acid, are utilized in the design and synthesis of supramolecular assemblies. These assemblies are formed through hydrogen bonds between hetero N-atoms and the boronic acid group, contributing to the development of advanced materials with specific structural and functional characteristics. Such assemblies have potential applications in molecular recognition, sensing, and catalysis (Pedireddi & Seethalekshmi, 2004).

Catalysis in Organic Synthesis

Derivatives of phenylboronic acid are effective catalysts in organic synthesis, facilitating reactions such as the dehydrative amidation between carboxylic acids and amines. The presence of an ortho-substituent in the boronic acid molecule plays a crucial role in enhancing the reaction rate, making these compounds valuable in the synthesis of peptides and other organic compounds (Wang, Lu, & Ishihara, 2018).

Material Synthesis

Phenylboronic acids are key components in the synthesis of highly functionalized materials. They are used in Suzuki cross-coupling reactions to create building blocks for organic electronics, pharmaceuticals, and other advanced materials. This showcases the versatility of phenylboronic acids in contributing to the development of new materials with desirable properties (Zhang, Blazecka, Belmont, & Davidson, 2002).

Fluorescence Quenching Studies

The fluorescence quenching properties of boronic acid derivatives are studied to understand their interactions with various molecules. These studies are essential for the development of new fluorescent sensors for detecting sugars and other important biomolecules. The understanding of quenching mechanisms can lead to the design of more sensitive and selective sensors for biomedical and environmental monitoring applications (Geethanjali, Nagaraja, & Melavanki, 2015).

Photocatalytic Applications

Phenylboronic acid derivatives are incorporated into photocatalysts for the degradation of environmental pollutants. The introduction of these functional groups into photocatalytic materials enhances their selectivity and efficiency in breaking down harmful chemicals in water and air, contributing to cleaner and safer environments (Anirudhan & Anju, 2019).

特性

IUPAC Name |

[4,5-dichloro-2-(2-methoxyethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BCl2O4/c1-15-2-3-16-9-5-8(12)7(11)4-6(9)10(13)14/h4-5,13-14H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTJSQLBVWGXSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OCCOC)Cl)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BCl2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681701 |

Source

|

| Record name | [4,5-Dichloro-2-(2-methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid | |

CAS RN |

1256354-99-0 |

Source

|

| Record name | [4,5-Dichloro-2-(2-methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-Bromophenyl)cyclopropyl]acetamide](/img/structure/B582173.png)

![2-Oxaspiro[3.3]heptan-6-ol](/img/structure/B582175.png)